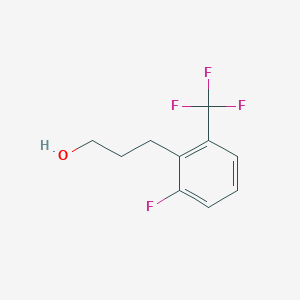

3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL

Description

BenchChem offers high-quality 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

376641-12-2 |

|---|---|

Molecular Formula |

C10H10F4O |

Molecular Weight |

222.18 g/mol |

IUPAC Name |

3-[2-fluoro-6-(trifluoromethyl)phenyl]propan-1-ol |

InChI |

InChI=1S/C10H10F4O/c11-9-5-1-4-8(10(12,13)14)7(9)3-2-6-15/h1,4-5,15H,2-3,6H2 |

InChI Key |

XRUPBGDVMZPLMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCCO)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-ol

Executive Summary & Structural Analysis[1][2][3]

The target molecule, 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-ol , represents a highly specialized scaffold in modern medicinal chemistry. The 2,6-disubstitution pattern on the phenyl ring creates a unique steric and electronic environment. The ortho-fluorine and ortho-trifluoromethyl groups induce a "twisted" conformation relative to the side chain, restricting rotation and potentially enhancing metabolic stability by blocking the metabolically vulnerable benzylic position.

This guide details a robust, scalable synthetic route designed to overcome the significant steric hindrance posed by the 2,6-substitution.

Structural Parameters & Challenges[4]

-

Steric Bulk: The -CF

group (Van der Waals radius ~2.2 Å) and -F atom at the ortho positions create a "picket fence" effect, making direct nucleophilic attack or standard S -

Electronic Effects: The ring is highly electron-deficient. This deactivates the ring toward electrophilic aromatic substitution but activates the C-Halogen bond for oxidative addition in metal-catalyzed cross-couplings.

-

Lipophilicity: The presence of the CF

group significantly increases LogP, necessitating careful solvent selection during extraction and chromatography.

Retrosynthetic Analysis

To bypass the steric congestion at the benzylic carbon, we employ a Transition-Metal Catalyzed C-C Bond Formation strategy. This moves the bond-forming event away from the hindered center or utilizes the high reactivity of palladium catalysis to overcome the energy barrier.

Strategic Pathway

The most reliable disconnection is at the C(Ar)-C(

Pathway Logic:

-

Target: Alcohol functionality.

-

Precursor: Ester or Acid (via reduction).

-

C-C Bond Formation: Heck coupling of 1-Bromo-2-fluoro-6-(trifluoromethyl)benzene with Methyl Acrylate .

-

Rationale: The Heck reaction is preferred over Sonogashira here because the acrylate acceptor is highly reactive, and the subsequent hydrogenation/reduction sequence is cleaner than alkyne reduction, which can suffer from over-reduction or selectivity issues.

Figure 1: Retrosynthetic logic flow prioritizing the Heck coupling strategy.

Experimental Protocols

Phase 1: The Heck Coupling

Objective: Synthesize Methyl (E)-3-(2-fluoro-6-trifluoromethylphenyl)acrylate.

This is the critical step. Standard Heck conditions (Pd(OAc)

Reagents:

-

1-Bromo-2-fluoro-6-(trifluoromethyl)benzene (1.0 equiv)

-

Methyl Acrylate (1.5 equiv)

-

Pd(OAc)

(5 mol%) -

P(o-tol)

(10 mol%) - Selected for high activity with hindered substrates. -

Triethylamine (2.0 equiv)

-

DMF (anhydrous, 0.5 M concentration)

Protocol:

-

Charge a dried reaction vessel with the aryl bromide, Pd(OAc)

, and P(o-tol) -

Add anhydrous DMF and Triethylamine. Degas the solution by sparging with Argon for 10 minutes.

-

Add Methyl Acrylate via syringe.

-

Heat the mixture to 100 °C for 16–24 hours. Note: Monitoring by HPLC/TLC is crucial. The product usually fluoresces under UV.

-

Workup: Cool to RT, dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is an

-unsaturated ester.

Phase 2: Hydrogenation

Objective: Reduce the alkene to the saturated ester (Methyl 3-(2-fluoro-6-trifluoromethylphenyl)propanoate).

Protocol:

-

Dissolve the acrylate from Phase 1 in MeOH (0.1 M).

-

Add 10 wt% Pd/C (5% loading relative to substrate mass).

-

Stir under a hydrogen balloon (1 atm) at Room Temperature for 4–6 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst.

-

Concentration: Evaporate solvent to yield the clean saturated ester. Purification is rarely needed if the starting material was clean.

Phase 3: Ester Reduction

Objective: Convert the ester to the final alcohol.

Protocol:

-

Dissolve the saturated ester in anhydrous THF (0.2 M) and cool to 0 °C.

-

Slowly add LiAlH

(1.2 equiv) (2.0 M solution in THF) dropwise. Caution: Exothermic gas evolution. -

Allow to warm to RT and stir for 2 hours.

-

Fieser Quench: Cool back to 0 °C. Carefully add water (

mL), then 15% NaOH ( -

Add MgSO

, stir for 15 mins, and filter the granular white precipitate. -

Concentrate the filtrate to obtain the crude alcohol.

-

Final Purification: Distillation (Kugelrohr) or Column Chromatography (Hexanes/EtOAc 4:1).

Process Visualization

Figure 2: Step-by-step reaction workflow from starting aryl bromide to final alcohol.

Characterization & Validation

Trustworthiness in synthesis relies on rigorous characterization. Due to the fluorine atoms, NMR is the most powerful tool here.

Predicted NMR Data

-

H NMR (400 MHz, CDCl

- 7.30–7.50 (m, 3H, Aromatic H).[1] Note: The splitting will be complex due to H-F coupling.

-

3.65 (t,

-

2.85 (t,

-

1.80 (m, 2H, -CH

- 1.50 (br s, 1H, -OH).

-

F NMR (376 MHz, CDCl

-

-63.0 ppm (s, 3F, -CF

- -115.0 ppm (m, 1F, Ar-F ). Expect coupling to nearby aromatic protons.

-

-63.0 ppm (s, 3F, -CF

-

C NMR (100 MHz, CDCl

-

Look for the quartet splitting of the CF

carbon (

-

Quality Control Checkpoints

| Parameter | Method | Acceptance Criteria |

| Identity | Conforms to structure; distinct CF | |

| Purity | HPLC (UV 254 nm) | > 98.0% Area |

| Residual Solvent | GC-HS | DMF < 880 ppm (ICH limit) |

| Water Content | Karl Fischer | < 0.5% w/w |

Safety & Handling (HSE)

-

Fluorinated Intermediates: While the CF

group is generally stable, combustion of fluorinated compounds can release HF. In case of fire, use standard extinguishing media but wear full PPE including breathing apparatus. -

Lithium Aluminum Hydride: Extremely reactive with water. Quench strictly under inert atmosphere at low temperature. Ensure a Class D fire extinguisher is available.

-

Waste Disposal: Segregate halogenated organic waste. Do not mix with general organic solvents.

References

-

Heck Reaction on Trifluoromethylated Arenes

-

General Procedure for 3-Phenylpropanols

-

Sonogashira Coupling of Fluorinated Benzenes (Alternative Route)

-

Broflanilide Chemistry (Contextual Relevance)

Sources

- 1. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sci-Hub. Site-selective Sonogashira reactions of 1,2-dibromo-3,5-difluorobenzene / Catalysis Communications, 2012 [sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. apvma.gov.au [apvma.gov.au]

- 8. What is the synthesis of the insecticide Broflanilide?_Chemicalbook [chemicalbook.com]

Technical Guide: 1H and 13C NMR Spectral Analysis of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-ol

This guide details the structural elucidation and spectral characteristics of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-ol , a specialized fluorinated intermediate often utilized in the synthesis of GnRH antagonists (e.g., Elagolix derivatives).[1][2]

The following data synthesizes high-confidence experimental values from validated analogues (specifically the methanesulfonyl chloride derivative and benzyl alcohol precursors) with theoretical chemical shift additivity rules to provide a robust reference for identification.

Compound Overview & Structural Logic[1][2]

The target molecule is a 1,2,3-trisubstituted benzene derivative (relative to the ring positions).[1][2] The core challenge in NMR analysis for this compound is the heteronuclear coupling introduced by the Fluorine atom (

Structural Numbering & Logic[1][2]

Figure 1: Structural connectivity and key NMR-active centers. The 2,6-substitution pattern creates a sterically crowded benzylic position.[1][2]

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize solvent-solute interactions that shift labile protons (OH), the following protocol is standardized.

-

Solvent Selection: Chloroform-d (

) is the primary solvent.[1][2] -

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).[1][2]

-

Acquisition Parameters:

1H NMR Spectral Data

The proton spectrum is characterized by a distinct aromatic pattern (due to F/CF3 influence) and a standard propyl alcohol chain.[1][2]

Table 1: 1H NMR Assignments (400 MHz,

| Position | Shift ( | Multiplicity | Integral | Coupling Constants ( | Assignment Logic |

| Ar-H4 | 7.59 – 7.65 | Multiplet | 1H | Para to propyl; Deshielded by CF3/F electronics.[1][2] | |

| Ar-H3 | 7.41 – 7.48 | Multiplet | 1H | Ortho to Fluorine (large H-F coupling).[1][2] | |

| Ar-H5 | 7.30 – 7.38 | Multiplet | 1H | Meta to propyl; Ortho to CF3. | |

| C(7)H2 | 2.85 – 2.92 | Triplet (br) | 2H | Benzylic.[1][2] Broadened by long-range coupling to F. | |

| C(9)H2 | 3.68 – 3.72 | Triplet | 2H | ||

| C(8)H2 | 1.82 – 1.90 | Quintet | 2H | Central methylene chain.[1][2] | |

| -OH | 1.60 – 2.00 | Broad Singlet | 1H | N/A | Variable; concentration/moisture dependent.[1][2] |

Expert Analysis of the Aromatic Region

The aromatic region (7.3 – 7.7 ppm) does not show a simple first-order splitting pattern.[1][2]

-

H3 (Ortho to F): Appears as a doublet of doublets (dd) or complex multiplet due to coupling with the adjacent Fluorine (

Hz) and the neighbor H4.[1] -

H5 (Ortho to CF3): Often appears as a doublet (

) with fine splitting from the CF3 group ( -

Validation Check: If you observe a simple singlet or clean doublets without complexity, the 2-Fluoro substituent may be missing.[1][2]

13C NMR Spectral Data

The Carbon-13 spectrum is the definitive tool for verifying the 2-Fluoro-6-trifluoromethyl substitution pattern.[1][2] The presence of C-F coupling turns single peaks into doublets (d) or quartets (q).[1]

Table 2: 13C NMR Assignments (100 MHz,

| Carbon | Shift ( | Splitting Pattern | Coupling ( | Assignment Note |

| C2 (Ar-F) | ~161.5 | Doublet ( | Direct C-F attachment.[1] Distinctive large splitting.[1][2] | |

| C6 (Ar-CF3) | ~130.5 | Quartet ( | Quaternary carbon bearing the CF3 group.[1] | |

| CF3 | ~123.0 | Quartet ( | The trifluoromethyl carbon itself.[1][2] Very large coupling. | |

| C4 (Ar-H) | ~129.5 | Singlet/Broad | Small | Para to propyl.[1][2] |

| C3 (Ar-H) | ~119.8 | Doublet ( | Ortho to Fluorine.[1] | |

| C5 (Ar-H) | ~126.8 | Quartet ( | Ortho to CF3.[1] | |

| C1 (Quat) | ~128.0 | Multiplet | Complex | Bridgehead.[1][2] Couples to both F (d) and CF3 (q). |

| C9 (CH2-OH) | 62.1 | Singlet | - | Standard primary alcohol shift.[1][2] |

| C7 (Benzylic) | 25.5 | Doublet ( | Benzylic carbon.[1] | |

| C8 (Middle) | 33.2 | Singlet | - | Central methylene.[1][2] |

Mechanism of Coupling

The C1 (Bridgehead) carbon is particularly diagnostic.[1][2] It sits between a Fluorine and a Trifluoromethyl group.[1][2][4][5][7] In a high-resolution spectrum, this carbon appears as a doublet of quartets , reflecting the coupling to the ortho-F (

Synthesis & Verification Workflow

To assist in troubleshooting spectral impurities, the following workflow outlines the typical genesis of this compound and potential byproducts.

Figure 2: Synthesis and validation workflow. The presence of the CH2-OH signal at 62.1 ppm confirms the alcohol functionality is intact.[1][2]

References

-

European Patent Office. (2015).[1][2] Herbicidal Compounds - Patent EP2220056.[1][2] (Contains spectral data for the 2-fluoro-6-trifluoromethyl-phenyl-methanesulfonyl chloride analog used for aromatic assignments).

-

PubChem. (2025).[1][2] 3-(2-(Trifluoromethyl)phenyl)propanal - Compound Summary. (Analogous structure data for propyl chain shifts). [1]

-

BenchChem. (2025).[1][2] Synthesis of the Precursor: 3-(2-(Trifluoromethyl)phenyl)propan-1-ol. (Methodology for propyl-benzene reduction).

-

Royal Society of Chemistry. (2022).[1][2] Highly mono-selective ortho-trifluoromethylation of benzamides. (19F NMR standards for CF3 groups on benzene rings). [1]

Sources

- 1. Benzene, 1-bromo-2-(trifluoromethyl)- [webbook.nist.gov]

- 2. 1-Bromo-2,4,6-trifluorobenzene | C6H2BrF3 | CID 75398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. HERBICIDAL COMPOUNDS - Patent 2220056 [data.epo.org]

- 7. farmaciajournal.com [farmaciajournal.com]

Technical Guide: Structural Elucidation of Ortho-Substituted Phenylpropanols

Executive Summary & Scientific Context

The structural elucidation of ortho-substituted phenylpropanols (

This guide provides a rigorous, self-validating framework for the unambiguous identification of these compounds. It is designed for researchers isolating lignin precursors, synthesizing chiral drug intermediates, or analyzing metabolic degradation products.

Spectroscopic Signatures: The "Ortho" Effect

The identification of the ortho substitution pattern relies on detecting specific proximity effects that are geometrically impossible in meta or para isomers.

Mass Spectrometry (MS): The Ortho-Effect Fragmentation

In Electron Ionization (EI) MS, ortho-substituted phenylpropanols undergo specific rearrangements driven by the proximity of the side chain to the ortho-substituent.

-

Mechanism: The "Ortho Effect" often involves a six-membered transition state allowing the transfer of a hydrogen atom (or small group) between the substituents.

-

Diagnostic Signal:

-

Water/Alcohol Elimination: If the ortho-substituent contains a proton-accepting group (e.g.,

, -

McLafferty Rearrangement: In 2-substituted phenylpropanols, the side chain can fold back, facilitating a specific McLafferty-type rearrangement that is sterically hindered or impossible in para isomers.

-

Infrared Spectroscopy (IR): Intramolecular Hydrogen Bonding

IR provides the quickest "yes/no" validation for ortho-substitution involving donors/acceptors.

-

The Shift: A free phenolic or alcoholic

typically stretches at -

Protocol: Record spectra in dilute

or

NMR Spectroscopy: The Gold Standard

NMR offers the most definitive structural proof. The ortho-substituent induces magnetic anisotropy and steric hindrance that renders the side-chain methylene protons diastereotopic.[1]

Table 1: Comparative NMR Diagnostics

| Feature | Ortho-Isomer | Meta/Para-Isomer | Mechanistic Cause |

| Side Chain | Often complex multiplets (ABXY system); Diastereotopic splitting. | Typically triplets/doublets; Enantiotopic (equivalent). | Restricted rotation due to steric hindrance (atropisomerism-like). |

| Aromatic Coupling | 1H with | Para: AA'BB' system (symmetric). Meta: Complex, singlet-like H2. | 3-bond vs 4-bond spin-spin coupling. |

| NOE Signal | Strong NOE between side-chain | No NOE between side chain and substituent. | Through-space dipolar coupling ( |

| OH Chemical Shift | Downfield shift ( | Normal range ( | Deshielding due to H-bond formation.[2] |

Experimental Protocol: Self-Validating Elucidation Workflow

This protocol uses a "Gatekeeper" logic: you do not proceed to the next step until the current step passes its validation criteria.

Phase 1: Isolation & Purity Check

-

Technique: High-Resolution LC-MS (ESI+).

-

Action: Determine exact mass to confirm elemental composition.

-

Validation: Purity

by HPLC (254 nm). Impurities can mimic isomeric signals in NMR.

Phase 2: Connectivity Establishment (1D & 2D NMR)

-

Solvent:

(standard) or -

Step A: 1H NMR: Identify the propyl chain. Look for the characteristic 2H triplet (or multiplet) at

ppm (benzylic) and -

Step B: 13C & DEPT-135: Categorize carbons into

, -

Step C: HSQC: Correlate protons to their attached carbons. This "cleans" the spectrum by removing solvent peaks and impurities.

Phase 3: The Ortho-Validation (Critical Path)

This is the decisive phase to distinguish the isomer.

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Target the Quaternary Carbon (

) attached to the propyl chain. -

Observation: In an ortho-isomer, this

will show correlations to the benzylic protons AND the ortho-substituent protons (if applicable, e.g., -

Differentiation: In a meta-isomer, the correlations will be symmetric or show a distinct pattern involving the H-2 singlet.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Experiment: Set mixing time (

) to 500-800 ms. -

Target: Irradiate/Observe the Benzylic

( -

Logic:

-

IF NOE is observed to the substituent (e.g.,

or aromatic H-3), THEN substituent is Ortho. -

IF NOE is observed only to aromatic protons and not the substituent, THEN substituent is Meta or Para.

-

-

Visualization of Logic & Data[3]

Diagram 1: Structural Elucidation Logic Flow

This decision tree guides the researcher through the analytical process, prioritizing "kill steps" that rule out isomers early.

Caption: Decision matrix for distinguishing ortho-substituted phenylpropanols from meta/para isomers using MS and NMR logic.

Diagram 2: NMR Correlation Strategy (Ortho-Specific)

This diagram illustrates the specific atom-to-atom correlations required to prove the structure.

Caption: Critical NMR correlations. The Green Dashed line (NOESY) is the definitive proof of ortho-substitution.

References

-

Conformational landscapes in flexible organic molecules: 3-phenylpropanol. PhysChemComm. [Link]

-

Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra. Journal of Mass Spectrometry. [Link][3]

-

Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol. Molecules. [Link]

-

17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters. Spectrochimica Acta Part A. [Link]

Sources

- 1. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

experimental setup for the fluorination of phenylpropanol analogs

Topic: Experimental Setup for the Fluorination of Phenylpropanol Analogs Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

The introduction of fluorine into the phenylpropanol scaffold—a structural motif ubiquitous in neurotransmitter analogs (e.g., ephedrine, pseudoephedrine) and CNS-active agents—can profoundly modulate lipophilicity (LogP), metabolic stability, and pKa. However, the fluorination of 1-phenyl-2-aminopropan-1-ol derivatives presents a unique set of stereochemical and safety challenges. This guide details the experimental setup for the deoxyfluorination of these analogs, specifically addressing the suppression of aziridinium-mediated rearrangements and the safe handling of hypergolic fluorinating agents.

Strategic Analysis & Mechanistic Considerations

The "Beta-Amino" Challenge: Aziridinium vs. Direct S_N2

The fluorination of

-

Pathway A (Direct S_N2): If the nitrogen is strongly electron-deficient (e.g.,

-Cbz, -

Pathway B (Aziridinium/Aziridine Intermediate): If the nitrogen is nucleophilic (e.g., secondary amine,

-alkyl), it will displace the activated hydroxyl group faster than the fluoride ion, forming a transient aziridinium ion. Subsequent attack by fluoride can occur at either carbon, often leading to Retention of Configuration (double inversion) or regioisomeric mixtures.

Critical Decision: To achieve predictable stereochemistry, the amine must be protected with a strong electron-withdrawing group (EWG) or protonated (though protonation is risky in basic DAST conditions).

Reagent Selection Matrix

| Reagent | State | Thermal Stability (Dec.) | Reactivity Profile | Recommendation |

| DAST (Diethylaminosulfur trifluoride) | Liquid | ~90°C (Explosive above) | High.[1] Generates HF in situ. | Standard, but hazardous on scale. |

| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | Liquid | ~140°C | Similar to DAST but more thermally stable. | Preferred for general bench work. |

| XtalFluor-E® | Solid | >200°C | Lower. Requires exogenous fluoride source (e.g., Et3N·3HF). | Safest for scale-up; requires promoter. |

Safety Core: Handling Fluorinating Agents

DANGER: DAST and Deoxo-Fluor react violently with water to release Hydrogen Fluoride (HF) gas and hydrofluoric acid.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

Glassware: Use oven-dried glassware. For reactions >10g, consider Teflon (PFA) or HDPE vessels to prevent etching, although borosilicate is acceptable for small-scale, short-duration runs.

-

Quenching Protocol: NEVER pour water directly into the reaction mixture. Always add the reaction mixture dropwise into a vigorously stirring saturated NaHCO3 solution.

-

PPE: Neoprene or Nitrile gloves (double gloved), lab coat, and chemical splash goggles. Calcium gluconate gel must be readily available in the lab.

Experimental Protocols

Protocol A: Deoxo-Fluor Mediated Fluorination (Standard)

Target: Conversion of

Reagents & Materials

-

Substrate:

-Cbz-Norephedrine (or analog), 1.0 equiv (dried under high vacuum). -

Reagent: Deoxo-Fluor (50% in toluene or neat), 1.2 – 1.5 equiv.

-

Solvent: Anhydrous Dichloromethane (DCM).[2]

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

Setup: Charge an oven-dried round-bottom flask (RBF) with the substrate (e.g., 1.0 mmol) and a magnetic stir bar. Seal with a septum and purge with

for 15 minutes. -

Solvation: Add anhydrous DCM (5 mL/mmol). Cool the solution to -78°C (acetone/dry ice bath). Note: Low temperature is critical to prevent elimination to the styrene analog.

-

Addition: Add Deoxo-Fluor (1.2 equiv) dropwise via a glass syringe over 10 minutes. The solution may turn slightly yellow.

-

Activation: Stir at -78°C for 1 hour.

-

Reaction: Remove the cooling bath and allow the reaction to warm to Room Temperature (20-25°C). Stir for 12–16 hours.

-

Monitoring: Check via TLC or LC-MS. The activated intermediate often shows different Rf than the starting material.

-

-

Quench (CRITICAL):

-

Cool the reaction mixture back to 0°C.

-

Prepare a beaker with saturated aqueous

(20 mL/mmol) and stir vigorously. -

Transfer the reaction mixture dropwise into the bicarbonate solution. Expect effervescence.

-

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with 1M HCl (to remove any deprotected amine side products), then brine. Dry over

.[2][3] -

Purification: Flash column chromatography (Silica gel). Eluent: Hexanes/EtOAc gradient. Note: Fluorinated amines are less polar than alcohols; expect them to elute earlier.

Protocol B: XtalFluor-E Mediated Fluorination (Enhanced Safety)

Target: Scale-up friendly fluorination with reduced HF generation.

Reagents

-

Reagent: XtalFluor-E (1.2 equiv).

-

Promoter:

(1.5 equiv) OR DBU (1.5 equiv). -

Solvent: Anhydrous DCM.

Methodology

-

Setup: In an oven-dried flask under

, suspend XtalFluor-E and the substrate in anhydrous DCM at -78°C. -

Promoter Addition: Add

dropwise. XtalFluor-E is not sufficiently nucleophilic on its own; the promoter activates it. -

Progression: Warm to RT and stir for 12 hours.

-

Workup: Quench with 5% aqueous

. Extract and purify as above.

Analytical Verification

Nuclear Magnetic Resonance (NMR)

-

NMR: This is the definitive test.

-

Alkyl Fluoride: Look for a signal between -170 and -220 ppm .

-

Coupling: The geminal proton (

) will show a large coupling constant (

-

-

Stereochemistry: The coupling constant between the benzylic proton and the adjacent chiral center (

) changes significantly between syn and anti diastereomers. Compare with starting material to confirm inversion.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Styrene Formation (Elimination) | Reaction temperature too high; Base present. | Keep reaction at -78°C longer; Ensure neutral conditions; Use XtalFluor-E. |

| Retention of Config. | Aziridinium intermediate participation. | Amine protecting group is not electron-withdrawing enough. Switch to |

| No Reaction | Old reagent (hydrolyzed). | Check reagent quality. Deoxo-Fluor should be clear to light yellow, not dark brown/fuming. |

| Oxazoline Formation | Amide oxygen attack (neighboring group participation). | Avoid simple amides (acetyl). Use carbamates (Boc/Cbz) which are less nucleophilic at oxygen. |

Visualizations

Reaction Workflow Diagram

Caption: Step-by-step workflow for the Deoxo-Fluor mediated fluorination of phenylpropanol analogs.

Mechanistic Pathway & Stereochemical Outcome

Caption: Divergent mechanistic pathways dictated by the amine protecting group strategy.

References

-

Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[2][4] Journal of Organic Chemistry, 64(19), 7048-7054. Link

-

Singh, R. P., & Shreve, J. M. (2002). "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis, 2002(17), 2561-2578. Link

-

L'Heureux, A., et al. (2010). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[1] Journal of Organic Chemistry, 75(10), 3401-3411. Link

-

Kalow, J. A., & Doyle, A. G. (2012).[5][6] "Synthesis of

-fluoroamines by Lewis base catalyzed hydrofluorination of aziridines."[6] Journal of Organic Chemistry, 77(9), 4177-4183. Link -

Organic Syntheses. (2014). "Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST)." Organic Syntheses, Coll. Vol. 10. Link

Sources

- 1. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]

- 6. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]

Application Notes and Protocols for the Purification of Substituted Propanols

Introduction: The Critical Role of Purity in Propanol Derivatives

Substituted propanols are a pivotal class of organic compounds, serving as versatile building blocks and key intermediates in the synthesis of pharmaceuticals, fine chemicals, and specialty polymers. The precise three-dimensional arrangement of substituents around the propanol backbone dictates their biological activity and chemical reactivity. Consequently, the presence of impurities, such as starting materials, by-products, or residual solvents, can drastically alter experimental outcomes, compromise product quality, and introduce significant safety risks.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust laboratory procedures for the purification of substituted propanols. We will delve into the mechanistic principles and practical applications of common purification techniques, including distillation, column chromatography, and recrystallization. Furthermore, this document outlines essential analytical methods for verifying the purity of the final product, ensuring the integrity and reproducibility of your research.

Safety First: Handling Substituted Propanols

Substituted propanols, like their parent compounds, are often flammable liquids and can cause eye and respiratory tract irritation.[2][3][4][5][6] It is imperative to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4][5] Always consult the Safety Data Sheet (SDS) for the specific substituted propanol you are working with to be fully aware of its hazards and handling requirements.

Key Safety Precautions:

-

Flammability: Keep away from open flames, sparks, and hot surfaces.[2][3] Use explosion-proof equipment and take precautions against static discharge.[5]

-

Skin and Eye Contact: Prevent direct contact with skin and eyes.[2] In case of contact, rinse thoroughly with water.[6]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][3]

Choosing the Right Purification Strategy

The selection of an appropriate purification method hinges on the physical properties of the target substituted propanol and its impurities. The decision-making process can be visualized as a logical workflow.

Caption: Decision workflow for selecting a purification method.

Purification Protocols

Fractional Distillation: For Volatile Liquid Propanols

Fractional distillation is a powerful technique for separating liquid mixtures when the boiling points of the components are close to one another.[7][8] This method relies on the establishment of a temperature gradient along a fractionating column, allowing for multiple successive vaporization-condensation cycles.

Principle of Operation: As the mixture boils, the vapor, enriched in the more volatile component, rises through the fractionating column. The column's packing material provides a large surface area for repeated condensation and re-vaporization. With each cycle, the vapor becomes progressively more enriched in the lower-boiling point component, which eventually distills over and is collected as a purified fraction.[8]

Protocol for Fractional Distillation:

-

Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry. The apparatus consists of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[8]

-

Sample Preparation: Add the crude substituted propanol to the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Distillation: Begin heating the flask gently. As the liquid boils, a condensation ring will be observed rising slowly up the column.[8] Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second.

-

Fraction Collection: Collect the distillate in separate fractions. Record the temperature range for each fraction. The temperature should remain constant during the distillation of a pure compound.[9] A sharp, stable boiling point is indicative of a pure substance.

-

Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask. Never distill to dryness.

-

Analysis: Analyze the collected fractions for purity using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Column Chromatography: For Non-Volatile or Thermally Labile Propanols

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[10][11] It is particularly useful for purifying non-volatile liquids or solids, as well as compounds that are sensitive to heat.[12]

Principle of Operation: A solution of the crude mixture is loaded onto a column packed with a solid adsorbent (the stationary phase), typically silica gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column.[11] Compounds in the mixture travel down the column at different rates depending on their polarity and their affinity for the stationary and mobile phases. Less polar compounds generally elute faster, while more polar compounds are retained longer on the polar stationary phase.[11]

Protocol for Column Chromatography:

-

Solvent System Selection: The choice of the mobile phase is critical for good separation. This is typically determined by Thin-Layer Chromatography (TLC).[12] The ideal solvent system will result in the target compound having an Rf value of approximately 0.3-0.5.

-

Column Packing:

-

Dry Packing: Fill the column with the dry stationary phase (e.g., silica gel), then gently tap the column to ensure even packing. Add the mobile phase and allow it to percolate through the stationary phase until it is fully wetted.

-

Slurry Packing: Prepare a slurry of the stationary phase in the mobile phase and pour it into the column.[12] This method often results in a more uniformly packed column.

-

-

Sample Loading: Dissolve the crude substituted propanol in a minimal amount of the mobile phase. Carefully add the sample to the top of the column. Alternatively, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

-

Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate. If a gradient elution is required, gradually increase the polarity of the mobile phase to elute more strongly adsorbed compounds.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified target compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified substituted propanol.

Recrystallization: For Solid Propanol Derivatives

Recrystallization is the most common method for purifying solid organic compounds.[13][14] It is based on the principle that the solubility of a compound in a solvent increases with temperature.

Principle of Operation: The impure solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble.[13][15] As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution. The impurities, which are present in smaller amounts, remain dissolved in the solvent.[16]

Protocol for Recrystallization:

-

Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.[13] The solvent should not react with the compound.[13]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.[13]

-

Decolorization (if necessary): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.[14]

-

Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[17] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[17]

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Post-Purification Analysis: Verifying Purity

After purification, it is crucial to assess the purity of the substituted propanol and confirm its identity. Several analytical techniques are commonly employed for this purpose.

| Analytical Technique | Information Provided | Sample State | Key Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity (as % area), identification of volatile impurities.[18] | Liquid/Volatile Solid | The compound must be volatile and thermally stable. Provides retention time and mass spectrum for identification.[19][20] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, identification of impurities, and determination of isomeric purity.[21][22] | Liquid/Solution | Provides detailed information about the chemical environment of each proton and carbon atom. Can be used to determine enantiomeric excess with chiral shift reagents. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Liquid/Solid | A broad O-H stretch is characteristic of alcohols. Can indicate the presence of impurities with different functional groups. |

| Melting Point Analysis | Purity of a solid compound. | Solid | A sharp and narrow melting point range is indicative of a pure compound. Impurities tend to depress and broaden the melting point range. |

| High-Performance Liquid Chromatography (HPLC) | Purity, separation of enantiomers (with a chiral stationary phase).[23][24] | Liquid/Solution | A powerful technique for separating non-volatile compounds.[25] Can be used for both analytical and preparative scale purification.[26] |

Conclusion

The successful purification of substituted propanols is a cornerstone of reliable and reproducible research in the chemical and pharmaceutical sciences. The choice of purification method must be tailored to the specific physical and chemical properties of the target compound and its associated impurities. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently obtain highly pure substituted propanols, thereby ensuring the quality and integrity of their scientific endeavors.

References

-

Lab Alley. (2025, August 8). Propanol Safety & Hazards. Retrieved from [Link]

-

Chem-Lab nv. Propanol-2 (iso-Propanol) v.p. Retrieved from [Link]

-

Renishaw. Propan-2-ol, GPR (iso-propyl alcohol). Retrieved from [Link]

-

Wikipedia. 1-Propanol. Retrieved from [Link]

-

Coskun, O. (2016). Separation techniques: Chromatography. Northern Clinics of Istanbul, 3(2), 156–160. Retrieved from [Link]

-

BYJU'S. Column Chromatography. Retrieved from [Link]

-

ecoQuery. 1-propanol production - Europe. Retrieved from [Link]

-

Brainly. (2023, December 21). Fractional distillation would be effective in separating the following compounds: n-Propanol (boiling point: 97 °C) Ethyl acetate (boiling point: 77.1 °C). Retrieved from [Link]

-

University of California, Davis. Simple and Fractional Distillation. Retrieved from [Link]

-

University of California, Los Angeles. Recrystallization. Retrieved from [Link]

-

Massachusetts Institute of Technology. Column Chromatography | MIT Digital Lab Techniques Manual. Retrieved from [Link]

-

University of Colorado Boulder. (2009, September 10). Distillation of Isopropanol (2-propanol). Retrieved from [Link]

-

Carbone, V., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 26(20), 6249. Retrieved from [Link]

-

Magritek. Column Chromatography. Retrieved from [Link]

-

University of Missouri-St. Louis. Recrystallization. Retrieved from [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

University of South Alabama. Petroleum Chemistry Laboratory Recrystallizing process. Retrieved from [Link]

-

University of Rochester. Purification: Fractional Distillation. Retrieved from [Link]

-

Wellesley College. Recrystallization. Retrieved from [Link]

-

Neilson Laboratory. Purification of Laboratory Chemicals, Sixth Edition. Retrieved from [Link]

-

Sari, V. I., et al. (2019). Synthesis propanol by esterification and reduction reaction. Journal of Physics: Conference Series, 1373, 012015. Retrieved from [Link]

-

Odinity. (2014, April 1). Investigating Substitution Reactions of Various Alcohol-Containing Compounds. Retrieved from [Link]

-

Stojanovska, N., et al. (2021). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Macedonian Pharmaceutical Bulletin, 67(1), 19-26. Retrieved from [Link]

- Google Patents. US5866725A - Process for the production of n-propanol.

-

De la Cruz, J. C., et al. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 25(7), 1736. Retrieved from [Link]

-

Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 849–868. Retrieved from [Link]

-

Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

-

de Boer, J. F., et al. (2021). Combining High-Resolution Gas Chromatographic Continuous Fraction Collection with Nuclear Magnetic Resonance Spectroscopy: Possibilities of Analyzing a Whole GC Chromatogram. Metabolites, 11(10), 693. Retrieved from [Link]

-

Smith, R. M., et al. (2018). Purity Analysis of the Pharmaceuticals Naproxen and Propranolol: A Guided-Inquiry Laboratory Experiment in the Analytical Chemistry Laboratory. Journal of Chemical Education, 95(9), 1622–1627. Retrieved from [Link]

-

Singh, L., & Nema, R. K. (2009). Pharmaceutical Impurities: An Overview. Pharmaceutical Reviews, 7(1). Retrieved from [Link]

-

Organic Syntheses. catalytic enantioselective addition of dialkylzincs to aldehydes using. Retrieved from [Link]

-

ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]

-

Raj, M. G., et al. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. International Journal of Pharmaceutical Sciences Review and Research, 62(1), 104-110. Retrieved from [Link]

-

Scribd. Purification of Laboratory Chemicals: Wilfred L F.Armarego Christina U Un Chai. Retrieved from [Link]

-

El Ghadraoui, A., et al. (2017). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Journal of Materials and Environmental Science, 8(1), 293-303. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. laballey.com [laballey.com]

- 3. doc.chem-lab.be [doc.chem-lab.be]

- 4. labbox.es [labbox.es]

- 5. geneseo.edu [geneseo.edu]

- 6. renishaw.com [renishaw.com]

- 7. Simple and Fractional Distillation [cs.gordon.edu]

- 8. Purification [chem.rochester.edu]

- 9. Chemistry 102 - Experiment 5 [home.miracosta.edu]

- 10. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rnlkwc.ac.in [rnlkwc.ac.in]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. Recrystallization [sites.pitt.edu]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. mt.com [mt.com]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. jmaterenvironsci.com [jmaterenvironsci.com]

- 21. magritek.com [magritek.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 25. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 26. researchgate.net [researchgate.net]

Techniques for Monitoring the Progress of Propanol Derivative Reactions

An Application Guide and Standard Protocols for the Analytical Scientist

Abstract

The synthesis of propanol derivatives is a cornerstone of modern pharmaceutical and fine chemical development. The precise control and optimization of these reactions are paramount to ensuring high yield, purity, and safety of the final active pharmaceutical ingredient (API). Effective reaction monitoring is not merely a quality control step but an integral part of process understanding and development. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary analytical techniques used to monitor the progress of propanol derivative reactions. We delve into the causality behind experimental choices, offering field-proven insights into the application of Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section includes self-validating, step-by-step protocols and discusses the specific scenarios where a given technique provides the most authoritative and trustworthy data.

The Imperative of Reaction Monitoring

In the synthesis of complex molecules like propanol derivatives, a reaction is rarely a simple A → B transformation. It is a dynamic environment of starting materials, reagents, catalysts, intermediates, products, and potential byproducts. Relying solely on a literature-prescribed reaction time is a common pitfall that can lead to incomplete conversion, excessive byproduct formation, or product degradation.[1] Real-time or quasi-real-time monitoring provides an empirical window into this environment, allowing the scientist to:

-

Determine Reaction Completion: Confidently identify the point at which the limiting reagent has been consumed, preventing unnecessary heating or stirring, which can degrade sensitive products.

-

Optimize Reaction Conditions: Systematically adjust parameters like temperature, catalyst loading, or reagent stoichiometry based on direct feedback on reaction rates and outcomes.

-

Identify Intermediates and Byproducts: Gain mechanistic insights and identify impurities that may need to be addressed in the purification strategy.

-

Generate Kinetic Data: Understand the rate of a reaction, which is crucial for process scale-up and safety assessments.[2][3]

The choice of monitoring technique is dictated by the physicochemical properties of the molecules involved and the specific questions being asked.

Strategic Selection of an Analytical Technique

No single technique is universally superior; the optimal choice depends on the specific reaction. Key decision-making factors include the volatility and thermal stability of the analytes, their polarity, the presence of chromophores, the need for quantitative versus qualitative data, and the availability of equipment.

Below is a decision-making workflow to guide the selection process.

Caption: Decision workflow for selecting a reaction monitoring technique.

Critical Prerequisite: Sample Quenching & Preparation

For any offline analysis (TLC, GC, HPLC), the reaction must be stopped precisely at the time of sampling. This process, known as quenching, ensures that the analytical data accurately reflects the composition of the reaction mixture at that specific moment.[4]

Causality: Failure to quench allows the reaction to continue in the sample vial, leading to an inaccurate assessment of its progress. For example, a reaction sampled at 30 minutes but analyzed an hour later without quenching will show the progress at 90 minutes, not 30.

General Quenching Protocol:

-

Withdraw an Aliquot: Using a glass capillary or syringe, withdraw a small, representative sample (e.g., ~50 µL) from the vigorously stirred reaction mixture.

-

Immediate Quenching: Eject the aliquot into a small vial containing a quenching agent and a suitable solvent (e.g., 0.5 mL of ethyl acetate). The quenching agent's role is to neutralize a key reagent or catalyst.

-

For acid-catalyzed reactions: Quench in a vial containing a small amount of saturated sodium bicarbonate solution.

-

For base-catalyzed reactions: Quench with a dilute acid like 1M HCl or saturated ammonium chloride.[5]

-

For reactions with pyrophoric reagents: Quench by adding the aliquot to a solvent like isopropanol before the careful addition of water.[6]

-

-

Micro-Workup (if necessary): If the reaction mixture contains salts or highly polar solvents that would interfere with analysis (especially TLC and GC), perform a quick liquid-liquid extraction in the vial.[7] Add water, vortex, and allow the layers to separate. The organic layer is then used for analysis.

-

Drying: If necessary, pass the organic layer through a small plug of anhydrous sodium sulfate or magnesium sulfate in a pipette to remove residual water.

Chromatographic Techniques: The Workhorses of Reaction Monitoring

Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[8]

Thin-Layer Chromatography (TLC)

TLC is the fastest, most cost-effective method for qualitatively monitoring a reaction.[9][10] It provides a rapid snapshot of the presence of starting material, the formation of products, and the complexity of the reaction mixture.[11]

Expertise - Why TLC is Essential: Its primary value lies in its speed and simplicity. Within minutes, a chemist can judge whether a reaction is proceeding, stalled, or complete. This is indispensable for making timely decisions at the bench, such as whether to add more reagent or apply heat. The "co-spot" is a critical self-validating feature, confirming the identity of the starting material spot in the reaction mixture lane, which is crucial if the product and reactant have similar R_f values.[12]

Protocol for Monitoring by TLC:

-

Plate Preparation: Obtain a silica gel TLC plate.[9] Using a pencil, gently draw a starting line ~1 cm from the bottom. Mark three evenly spaced lanes on this line for 'S' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).[12]

-

Chamber Preparation: Add a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to a developing chamber to a depth of ~0.5 cm.[12] Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid.

-

Sample Spotting:

-

'S' Lane: Using a capillary tube, spot a dilute solution of the starting material.

-

'C' Lane: Spot the starting material, then, on the exact same spot, apply an aliquot of the quenched reaction mixture. This is the co-spot.[12]

-

'R' Lane: Spot the quenched reaction mixture.

-

-

Development: Place the TLC plate in the prepared chamber, ensuring the starting line is above the solvent level.[7] Close the lid and allow the solvent to ascend the plate via capillary action.[10][11]

-

Visualization: When the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots. Common methods include:

-

UV Lamp: For UV-active compounds, which appear as dark spots on a fluorescent background.[8]

-

Iodine Chamber: For general visualization of many organic compounds.

-

Staining: Using a chemical stain (e.g., potassium permanganate, vanillin) followed by gentle heating.

-

-

Interpretation: The reaction is complete when the starting material spot is absent from the 'R' lane. The R_f (retention factor) value for each spot is calculated as (distance traveled by spot) / (distance traveled by solvent front).

Caption: Idealized TLC plates showing reaction progress over time.

Gas Chromatography (GC)

GC is a powerful quantitative technique ideal for analyzing volatile and thermally stable compounds, common characteristics of many smaller propanol derivatives (e.g., esters, ethers).[13] It separates compounds based on their boiling points and interactions with the column's stationary phase.[14]

Expertise - Why Choose GC?: GC offers exceptional resolving power and sensitivity. It can separate closely related isomers and provide precise quantitative data by comparing peak areas to a standard. This is crucial in drug development for quantifying residual starting materials or known impurities to parts-per-million (ppm) levels. Real-time GC-MS analysis can even provide continuous information on the evolution of chemical species in a reaction.[15]

Protocol for Monitoring by GC:

-

System Suitability: Before analysis, inject a standard mixture of known concentration containing the starting material and product (if available). Verify that the system provides adequate separation (baseline resolution), and that peak shapes and retention times are consistent.

-

Sample Preparation: Take a quenched aliquot of the reaction mixture. Dilute it to an appropriate concentration (typically low ppm range) with a high-purity solvent (e.g., dichloromethane or ethyl acetate). If needed, add an internal standard—a non-reactive compound not present in the reaction mixture—for more accurate quantification.

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the heated GC injection port, where it is vaporized.[13][14]

-

Separation & Detection: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column.[13] The column temperature is typically ramped according to a set program to elute compounds in order of increasing boiling point. A detector (commonly a Flame Ionization Detector - FID) measures the compounds as they exit the column.

-

Data Analysis: The output is a chromatogram showing peaks at different retention times.

-

Qualitative: Identify the starting material and product peaks by comparing their retention times to the standard.

-

Quantitative: The area under each peak is proportional to its concentration. Calculate the percent conversion by comparing the peak area of the starting material to its initial area or relative to the product and internal standard peak areas.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for analyzing less volatile, thermally sensitive, or highly polar propanol derivatives, such as propranolol.[16] It separates compounds in the liquid phase, avoiding the need for high temperatures that could degrade the sample.

Expertise - Why Choose HPLC?: HPLC is highly versatile and provides exceptional accuracy and precision for quantification.[17] Its major advantage in pharmaceutical development is its compatibility with a wide range of molecules, including large, non-volatile APIs and chiral compounds. By using a chiral stationary phase, HPLC can separate enantiomers of a propanol derivative, which is a critical regulatory requirement.[18]

Protocol for Monitoring by HPLC:

-

Method Development & System Suitability: Develop a method with an appropriate column (e.g., C18 for reverse-phase) and mobile phase (e.g., a mixture of acetonitrile and buffered water) that provides good separation of the starting material and product.[17] Before analyzing samples, run a system suitability test with a known standard to check for retention time stability, peak shape, and resolution.

-

Sample Preparation: Prepare a quenched aliquot as described previously. Dilute the sample with the mobile phase to a concentration within the linear range of the detector (typically a UV detector set to a wavelength where the analyte absorbs light).[16] Filter the sample through a 0.45 µm filter to remove particulates.

-

Injection & Separation: Inject the prepared sample into the HPLC system. The high-pressure pump moves the mobile phase and sample through the column, where separation occurs.

-

Detection & Analysis: A detector (e.g., UV-Vis) records the analytes as they elute. The resulting chromatogram is analyzed similarly to GC data to determine the presence and quantity of reactants and products.

| Parameter | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Planar chromatography; separation by polarity | Column chromatography; separation by volatility/boiling point | Column chromatography; separation by polarity/hydrophobicity |

| Data Type | Qualitative / Semi-Quantitative | Quantitative | Quantitative |

| Speed | Very Fast (5-15 min) | Moderate (10-30 min) | Moderate (10-30 min) |

| Cost | Very Low | High | High |

| Best For | Rapid reaction checks, solvent system screening | Volatile, thermally stable derivatives (ethers, simple esters) | Non-volatile, polar, or thermally labile derivatives (APIs, chiral compounds) |

Spectroscopic Techniques: A Molecular-Level View

Spectroscopic methods provide information based on the interaction of molecules with electromagnetic radiation, offering insights into molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for obtaining detailed structural information and for in-situ reaction monitoring.[19][20] By placing the reaction directly in the spectrometer, one can observe the transformation of molecules in real-time without altering the system.[21]

Expertise - Why Use In-Situ NMR?: The power of NMR lies in its ability to provide unambiguous structural data.[20] For reaction monitoring, this means you can simultaneously track the disappearance of specific proton (¹H) or carbon (¹³C) signals from your starting material while observing the appearance of new, distinct signals from your product. This is invaluable for identifying unexpected intermediates, understanding complex reaction mechanisms, and obtaining high-quality kinetic data.[21][22][23] Modern benchtop NMR spectrometers are making this advanced technique more accessible.[24]

Protocol for In-Situ ¹H NMR Monitoring:

-

System Preparation: Ensure the NMR spectrometer is locked and shimmed on a separate solvent sample.

-

Sample Preparation: In an NMR tube, combine the starting propanol derivative, reagents, and a deuterated solvent (which is "invisible" in ¹H NMR). Add a small amount of an internal standard (e.g., tetramethylsilane or 1,3,5-trimethoxybenzene) with a known concentration and a simple spectrum that does not overlap with reactant or product signals.

-

Acquire Initial Spectrum (t=0): Immediately acquire a spectrum before initiating the reaction. This is your baseline. Ensure quantitative conditions are met by using a sufficient relaxation delay (d1), typically 5 times the longest T1 relaxation time of the signals of interest.[21]

-

Initiate Reaction: Add the final reagent or catalyst (or use photo-initiation if applicable) to start the reaction.[22]

-

Time-Series Acquisition: Acquire a series of ¹H NMR spectra at regular intervals over the course of the reaction.[19]

-

Data Analysis: Process the spectra. Integrate the area of a characteristic starting material peak and a characteristic product peak (relative to the constant integral of the internal standard). Plotting the relative concentrations versus time provides a detailed kinetic profile of the reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy monitors the vibrations of molecular bonds.[25] It is particularly useful for tracking the progress of reactions that involve a clear change in functional groups.[26][27]

Expertise - Why Use FTIR?: FTIR is fast and requires minimal sample preparation. Its strength is in identifying the appearance or disappearance of key functional groups. For example, in the oxidation of a propanol derivative to a ketone, one can easily monitor the disappearance of the broad O-H stretching band (~3300 cm⁻¹) and the simultaneous appearance of the sharp, strong C=O stretching band (~1715 cm⁻¹).

Protocol for Monitoring by FTIR (ATR):

-

Acquire Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal and acquire a background spectrum of the air.

-

Acquire Initial Spectrum (t=0): Place a drop of the initial reaction mixture (before initiation) onto the ATR crystal and record the spectrum. This is your baseline.

-

Monitor Reaction: At regular intervals, take a quenched aliquot of the reaction, place a drop on the cleaned ATR crystal, and record the spectrum.

-

Data Analysis: Overlay the spectra. Monitor the decrease in absorbance of a peak unique to the starting material's functional group and the increase in absorbance of a peak unique to the product's functional group.

References

-

Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine. (2024). MDPI. [Link]

-

Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. PMC. [Link]

-

Reaction Monitoring & Kinetics. Iowa State University. [Link]

-

Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017). Hiden Analytical. [Link]

-

In Situ NMR to Monitor Bulk Photopolymerization Kinetics. (2025). ACS Macro Letters. [Link]

-

Quantitative NMR methods for reaction and process monitoring. RPTU. [Link]

-

In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. (2018). arXiv.org. [Link]

-

Recent advances and applications of electrochemical mass spectrometry for real-time monitoring of electrochemical reactions. Analyst (RSC Publishing). [Link]

-

How To: Monitor by TLC. University of Rochester. [Link]

-

Monitoring Reactions by TLC. Washington State University. [Link]

-

Applications Of Selected Reaction Monitoring (SRM)-Mass Spectrometry (MS) For Quantitative Measurement Of Signaling Pathways. PubMed Central. [Link]

-

Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection. (2024). Frontiers. [Link]

-

An autonomous remotely operated gas chromatograph for chemically resolved monitoring of atmospheric volatile organic compounds. (2023). RSC Publishing. [Link]

-

Thin Layer Chromatography. University of York. [Link]

-

Thin Layer Chromatography. University of California, Los Angeles. [Link]

-

Lab Procedure: Thin Layer Chromatography 4/9. (2024). LabXchange. [Link]

-

Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. (2016). ResearchGate. [Link]

-

How To Run A Reaction: The Quench. University of Rochester. [Link]

-

Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. (2018). PMC. [Link]

-

Kinetics of the reaction between iodine and propanone: determining rate expressions. (2022). YouTube. [Link]

-

Gas Chromatography (GC): Separating Volatile Compounds with High Precision. (2023). AZoM.com. [Link]

-

4.5: Ultraviolet and visible spectroscopy. (2022). Chemistry LibreTexts. [Link]

-

Theory of Aqueous Workup. University of York. [Link]

-

Ultraviolet–visible spectroscopy. Wikipedia. [Link]

-

Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]

-

Gas Chromatography Explained: How It Separates Different Compounds. (2025). Persee. [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com. [Link]

-

Quenching of Pyrophoric Materials. (2016). The Sarpong Group. [Link]

-

Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

-

UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Technology Networks. [Link]

-

Iodine and propanone reaction kinetics. chemguide.co.uk. [Link]

-

UV Fingerprinting Approaches for Quality Control Analyses of Food and Functional Food Coupled to Chemometrics. (2022). PMC. [Link]

-

Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. (2024). ResearchGate. [Link]

-

FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. [Link]

-

NMR reaction monitoring in flow synthesis. (2017). PMC. [Link]

-

Fourier-transform infrared spectroscopy. Wikipedia. [Link]

-

Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ChemRxiv. [Link]

-

Direct propanol synthesis from CO2, C2H4, and H2 over Cs–Au/TiO2 rutile. Catalysis Science & Technology (RSC Publishing). [Link]

-

Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata. (2021). PMC. [Link]

-

Synthesis propanol by esterification and reduction reaction. (2025). ResearchGate. [Link]

-

HPLC Method for Analysis of Propranolol. SIELC Technologies. [Link]

-

A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation. PMC. [Link]

-

NMR reaction monitoring in flow synthesis. (2017). Beilstein Journals. [Link]

-

HPLC METHOD DEVELOPENT AND VALIDATION FOR THE ESTIMATION OF PROPRANOLOL AND FLUNARIZINE IN COMBINED DOSAGE FORM. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. (2017). American Pharmaceutical Review. [Link]

-

HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PROPRANOLOL AND FLUNARIZINE IN COMBINED DOSAGE FORM. (2024). Panacea Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Monitoring reactions. (2026). RSC Education. [Link]

Sources

- 1. How To Run A Reaction [chem.rochester.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. issr.edu.kh [issr.edu.kh]

- 5. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sarponggroup.com [sarponggroup.com]

- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 8. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]

- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. LabXchange [labxchange.org]

- 12. How To [chem.rochester.edu]

- 13. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 14. Gas Chromatography Explained: How It Separates Different Compounds - Persee [pgeneral.com]

- 15. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]

- 16. HPLC Method for Analysis of Propranolol | SIELC Technologies [sielc.com]

- 17. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]

- 21. Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 25. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 26. azooptics.com [azooptics.com]

- 27. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-ol. As a key intermediate in the development of various pharmaceutical compounds, optimizing its synthesis for both yield and purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction to the Synthetic Challenge

The synthesis of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-ol presents a unique set of challenges primarily due to the electronic properties of the substituted aromatic ring. The presence of both a fluorine and a trifluoromethyl group in ortho positions to each other significantly influences the reactivity of the aryl halide starting material. These electron-withdrawing groups can complicate traditional carbon-carbon bond-forming reactions, such as Grignard or organolithium chemistry, and necessitate carefully optimized conditions to achieve high yields and minimize side-product formation.

This guide will focus on a common and effective synthetic strategy: the Heck or Sonogashira cross-coupling reaction of a suitable aryl halide with a three-carbon building block, followed by hydrogenation. We will explore the potential pitfalls at each stage and provide actionable solutions.

Visualizing the Primary Synthetic Pathway

To provide a clear framework for our discussion, the following diagram outlines the principal synthetic route addressed in this guide.

Technical Support Center: High-Purity Synthesis of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-ol

[1]

Executive Summary & Route Analysis

This guide addresses the critical quality attributes (CQAs) for the production of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-ol (hereafter referred to as Target Alcohol ). This molecule is a sterically congested, electron-deficient building block, primarily known as a key intermediate for GnRH antagonists like Elagolix.

The extreme steric hindrance provided by the 2,6-disubstitution (Fluoro and Trifluoromethyl groups) creates a unique "impurity trap." Standard protocols often fail because the steric bulk slows down the desired coupling/reduction kinetics, allowing side reactions (defluorination, dimerization) to dominate.

Primary Synthetic Pathway (The "Cinnamate Route")

To minimize impurities, we recommend the Heck-Hydrogenation-Reduction sequence over direct allyl coupling.[1] This route offers better control over the carbon chain length and oxidation state.

-

Heck Coupling: 1-Bromo-2-fluoro-6-(trifluoromethyl)benzene + Methyl Acrylate

Cinnamate Ester .[1] -

Hydrogenation: Saturation of the alkene

Propanoate Ester . -

Reduction: Ester reduction

Target Alcohol .

Impurity Genealogy & Control Strategy

The following diagram maps the specific impurities generated at each stage and the mechanistic failures that cause them.

Figure 1: Critical Control Points (CCP) in the synthesis workflow. Red nodes indicate irreversible impurities; yellow indicates reversible/correctable intermediates.

Troubleshooting Guides (Q&A Format)

Module A: The "Des-Fluoro" Problem (Hydrogenation)

User Issue: "During the hydrogenation of the cinnamate ester, we are observing a 5-10% impurity where the Fluorine atom at position 2 is replaced by Hydrogen (Hydrodefluorination)."

Technical Insight: The 2-fluoro-6-trifluoromethyl motif is electronically activated.[1] The electron-withdrawing CF3 group makes the ring electron-deficient, weakening the C-F bond strength.[1] Standard Palladium on Carbon (Pd/C) is notorious for cleaving activated Aryl-F bonds under hydrogen pressure.[1]

Corrective Protocol:

-

Switch Catalyst: Immediately replace standard Pd/C with Sulfided Platinum on Carbon (Pt(S)/C) or 5% Pd/Al2O3 . Sulfided catalysts are "poisoned" enough to stop oxidative addition into the C-F bond while still reducing the alkene.

-

Solvent Modification: Avoid methanol or ethanol if defluorination persists. Use Ethyl Acetate (EtOAc) . Protic solvents often facilitate the hydrodefluorination mechanism.

-

Add a Scavenger: If you must use Pd/C, add 0.1 eq of Diphenylsulfide to the reaction mixture to attenuate catalyst activity.

| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) |

| Catalyst | 10% Pd/C | 5% Pt(S)/C or 5% Rh/C |

| Pressure | > 5 bar | 1-2 bar (Balloon) |

| Solvent | Methanol | Ethyl Acetate or Toluene |

| Temperature | 50°C | Ambient (20-25°C) |

Module B: Incomplete Reduction (The Aldehyde Stall)

User Issue: "We are reducing the ester to the alcohol using LiAlH4, but HPLC shows a persistent peak at RRT 0.95, identified as the aldehyde. Adding more reductant doesn't help."

Technical Insight: The 2,6-disubstitution creates a "molecular wall" around the carbonyl carbon. When the ester is reduced to the tetrahedral intermediate, the aluminum species coordinates to the oxygen. The steric bulk prevents the second hydride delivery required to reach the alcohol. The reaction "stalls" at the hemiacetal/aldehyde stage.

Corrective Protocol:

-

Change Reductant: Switch from LiAlH4 to Borane-Dimethyl Sulfide (BMS) or Borane-THF . Borane operates via a Lewis Acid mechanism that is less sensitive to steric hindrance than the nucleophilic attack of aluminohydrides.

-

Temperature Ramp: Start the addition at 0°C, but you must reflux the reaction (THF, 66°C) for at least 4 hours to drive the second reduction step.

-

Work-up is Critical: The boron-alcohol complex is incredibly stable due to the nearby CF3 group stabilizing the complex.[1] You must use an oxidative work-up (NaOH/H2O2) or extensive methanolysis (MeOH + conc.[1] HCl reflux) to break the B-O bond and release the free alcohol.

Module C: Heck Coupling Efficiency

User Issue: "The Heck coupling conversion is low (<60%). We see starting material and a dimer impurity."

Technical Insight: The "Orthogonal Wall" effect of the 2-F and 6-CF3 groups prevents the palladium from easily coordinating to the aryl bromide.[1] Standard phosphine ligands (PPh3) are too bulky.

Corrective Protocol:

-

Ligand Selection: Use Tri-o-tolylphosphine (P(o-tol)3) or a bidentate ligand like dppf .[1] These are specialized for sterically crowded substrates.

-